Human C-Peptide vs. Insulin: 10-Fold Longer Plasma Half-Life Enables Reliable β-Cell Function Assessment
Human C-peptide demonstrates a markedly extended plasma half-life compared to insulin due to differential hepatic extraction. Insulin is substantially cleared by first-pass hepatic metabolism, whereas C-peptide largely bypasses hepatic uptake, with <10% extracted by the liver [1]. This pharmacokinetic divergence translates directly into quantitative differences in peripheral circulation concentration and measurement stability [2].
| Evidence Dimension | Plasma half-life |
|---|---|
| Target Compound Data | 33.5 minutes (range: 24.9–45.3 min) in normal subjects; 42.5 minutes (range: 39.4–48.5 min) in insulin-dependent diabetics |
| Comparator Or Baseline | Insulin: ~2–3 minutes |
| Quantified Difference | C-peptide half-life is approximately 10–15× longer than insulin; peripheral blood molar concentration is 5–10× higher |
| Conditions | In vivo human pharmacokinetic studies using synthetic human C-peptide single-dose injection technique |
Why This Matters
The 10-fold longer half-life and 5–10× higher peripheral concentration of human C-peptide make it a far more stable and reliable analyte for quantifying endogenous insulin secretion than insulin itself, especially in patients receiving exogenous insulin therapy where insulin measurements are confounded.
- [1] Faber OK, Hagen C, Binder C, et al. Kinetics of human connecting peptide in normal and diabetic subjects. J Clin Invest. 1978;62(1):197-203. View Source
- [2] Landreh M, Johansson J, Jörnvall H. The Physiology of Proinsulin C-Peptide: Unanswered Questions and a Proposed Model. Physiology. 2015;30(4):327-332. View Source
